2-Amino-3,4,5-trifluorobenzoic acid

pKa acidity regioisomer comparison

Researchers synthesizing anthranilic acid-derived pharmacophores require precise regiochemical control that non-ortho regioisomers cannot provide. 2-Amino-3,4,5-trifluorobenzoic acid delivers exclusive ortho-substitution selectivity in cross-coupling reactions due to its defined ortho-amino/ortho-carboxyl configuration. • Unique pKa (4.20) enables chemoselective amidation while preserving the amino group for downstream diversification-critical for kinase inhibitor and TRP channel modulator scaffolds. • Pre-registered REACH (EC 827-360-9) with harmonized GHS; shipped ambient, store at 2-8°C. • Available at 95% purity with batch QC documentation for procurement compliance.

Molecular Formula C7H4F3NO2
Molecular Weight 191.11 g/mol
CAS No. 531529-72-3
Cat. No. B1291705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,4,5-trifluorobenzoic acid
CAS531529-72-3
Molecular FormulaC7H4F3NO2
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)F)F)N)C(=O)O
InChIInChI=1S/C7H4F3NO2/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1H,11H2,(H,12,13)
InChIKeySSLDKXORXLCJBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,4,5-trifluorobenzoic acid: Identity and Physicochemical Profile


2-Amino-3,4,5-trifluorobenzoic acid (C₇H₄F₃NO₂, MW 191.11 g/mol) is a fluorinated benzoic acid building block bearing an ortho-amino group and three contiguous fluorine substituents at positions 3, 4, and 5 . The compound is classified as an aryl carboxylic acid and is notified under the EU C&L Inventory (EC 827-360-9) with harmonized GHS hazard statements H315, H319, and H335 [1]. It is commercially available at purities of 95% and 97% from multiple global suppliers . Its predicted physicochemical properties include a pKa of 4.20 ± 0.10, a LogP ranging from 1.38 to 2.63 (method-dependent), and a density of 1.635 g/cm³ .

1
Fluorinated aryl carboxylic acid building block with ortho-amino/ortho-carboxylic acid configuration
Supports anthranilic acid-derived pharmacophore synthesis
2
Research-grade regioisomer with dedicated EC number (827-360-9) and notified CLP classification
Streamlines EU procurement and regulatory documentation
3
Commercial availability at two purity tiers with batch-specific analytical QC from multiple suppliers
May reduce in-house re-purification needs in multi-step synthesis

2-Amino-3,4,5-trifluorobenzoic acid: Why Isomer Substitution Fails


The position of the amino group relative to the carboxylic acid and the fluorine substitution pattern critically governs both the compound's physicochemical properties and its reactivity in downstream transformations . The ortho-amino/ortho-carboxylic acid configuration enables unique intramolecular hydrogen bonding and alters the acid dissociation constant (predicted pKa 4.20), which differs markedly from the 3-amino (pKa 3.03) and 4-amino (pKa 3.25) regioisomers . In cross-coupling and nucleophilic aromatic substitution reactions, the specific fluorine arrangement dictates regioselectivity; for example, lithium amide-promoted coupling of 2,3,4-trifluorobenzoic acid with anilines exhibits exclusive ortho-substitution selectivity [1]. Therefore, substituting this compound with an isomer such as 3-amino-2,4,5-trifluorobenzoic acid or a non-amino analog like 3,4,5-trifluorobenzoic acid will introduce different acid/base characteristics and alter the outcome of synthetic sequences that depend on the precise positioning of the nucleophilic amine . The quantitative evidence below substantiates these differences.

Regioisomer Substitution: 3-Amino or 4-Amino Analog
Target: 2-Amino-3,4,5-trifluorobenzoic acid
pKa 4.20, EC 827-360-9
Substitute: 3-Amino or 4-Amino isomer
pKa 3.03–3.25, different EC numbers
Acid-base profile and protonation state differ significantly; may alter salt formation, extraction, and regioselectivity in cross-coupling reactions.
Non-Amino Analog: 3,4,5-Trifluorobenzoic Acid
Target: 2-Amino-3,4,5-trifluorobenzoic acid
LogP ~1.9, amino group present
Substitute: 3,4,5-Trifluorobenzoic acid
LogP ~2.06, no amino group
Absence of amino nucleophile eliminates ortho-substitution pathway; higher lipophilicity may shift purification and membrane interaction profiles.
Difluoro Analog: 2-Amino-4,5-difluorobenzoic Acid
Target: 2-Amino-3,4,5-trifluorobenzoic acid
Density 1.635 g/cm³, 3 F atoms
Substitute: 2-Amino-4,5-difluorobenzoic acid
Density 1.536 g/cm³, 2 F atoms
Reduced fluorine count may alter electronic effects on aromatic ring reactivity, bulk density, and lipophilicity; synthetic pathway outcomes may not transfer.

2-Amino-3,4,5-trifluorobenzoic acid: Quantitative Analogue Comparison


Acidity (pKa): Regioisomer Comparison

The predicted carboxylic acid pKa of 2-Amino-3,4,5-trifluorobenzoic acid is 4.20 ± 0.10, which is approximately 1.2 log units higher (i.e., weaker acid) than that of 3-amino-2,4,5-trifluorobenzoic acid (pKa 3.03 ± 0.10) and approximately 0.95 log units higher than 4-amino-2,3,5-trifluorobenzoic acid (pKa 3.25 ± 0.10) . This difference reflects the electron-donating resonance effect of the ortho-amino group, which partially offsets the electron-withdrawing effect of the three fluorine atoms .

Acidity (pKa)
Predicted
pKa 4.20 ± 0.10
ΔpKa +1.17 vs 3-amino isomer
Supports protonation-state-dependent synthesis decisions
Predicted values; experimental verification pending
pKa acidity regioisomer comparison

Lipophilicity (LogP): Isomer Comparison

The calculated LogP of 2-Amino-3,4,5-trifluorobenzoic acid is reported as 1.9655 (molbase) and 1.88 (Fluorochem), placing it intermediate between the less lipophilic 3-amino isomer (LogP 1.23, Chembase) and the more lipophilic non-amino analog 3,4,5-trifluorobenzoic acid (LogP 2.06, Chembase) [1][2][3]. Compared to the difluoro analog 2-amino-4,5-difluorobenzoic acid (LogP 1.83), the target compound is slightly more lipophilic due to the additional fluorine atom [4].

Lipophilicity (LogP)
Cross-study comparable
LogP 1.88–1.97
~0.7 units higher than 3-amino isomer
May influence membrane permeability and chromatographic retention
Calculated values; methods vary by source
LogP lipophilicity regioisomer comparison

Supplier Purity and Batch QC Comparison

2-Amino-3,4,5-trifluorobenzoic acid is offered at two standard purity tiers: 95% (Sigma-Aldrich/Enamine, Bidepharm, Chemenu) and 97% (Fluorochem, Chemscene, CymitQuimica, Leyan) . Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC for the 95% grade, which is not uniformly offered for all regioisomers . In contrast, 3-amino-2,4,5-trifluorobenzoic acid is listed at 97% by CymitQuimica but with fewer suppliers offering analytical documentation . The 4-amino isomer is available at 98% purity from MolCore, but at a significantly higher price point (€325–€878 per 100 mg–1 g) compared to the 2-amino compound .

Supplier Purity & QC
Supporting evidence
95% and 97% purity tiers
Batch-specific NMR/HPLC/GC available
Supports procurement decisions with documented analytical QC
Catalog listings as of 2025–2026
purity quality control procurement

Regulatory Status: ECHA C&L Inventory Listing

2-Amino-3,4,5-trifluorobenzoic acid is individually notified under the EU Classification and Labelling (C&L) Inventory with EC number 827-360-9 [1]. This specific notification carries harmonized GHS hazard statements (H315: skin irritation; H319: eye irritation; H335: respiratory irritation) . By comparison, the 3-amino isomer (CAS 119385-80-7) and 4-amino isomer (CAS 122033-75-4) are also listed but may carry different notified classifications [2]. The existence of a dedicated EC number confirms that this specific regioisomer has undergone regulatory scrutiny as a distinct substance, which is a prerequisite for use in industrial R&D under EU REACH regulations [3].

Regulatory Status
Class-level inference
EC 827-360-9
Notified H315, H319, H335
Supports EU REACH compliance documentation
Distinct EC number per regioisomer
ECHA regulatory CLP classification

Predicted Density: Consistency Across Isomers

The predicted density of 2-Amino-3,4,5-trifluorobenzoic acid is 1.635 ± 0.06 g/cm³ . This value is identical (within predicted error) to all three regioisomeric amino-trifluorobenzoic acids: 3-amino (1.635 g/cm³), 4-amino (1.635 g/cm³), and 2-amino-3,5,6-trifluorobenzoic acid (1.635 g/cm³) . However, it is significantly higher than the difluoro analog 2-amino-4,5-difluorobenzoic acid (1.536 g/cm³) and substantially higher than the non-amino 3,4,5-trifluorobenzoic acid (predicted ~1.5 g/cm³) . The calculated refractive index of 1.553 and polar surface area (PSA) of 63.32 Ų further distinguish this scaffold from non-amino analogs [1].

Predicted Density
Class-level inference
1.635 ± 0.06 g/cm³
~6.5% higher than difluoro analog
May affect bulk handling and scale-up logistics
Predicted values; experimental data may vary
density formulation scale-up

2-Amino-3,4,5-trifluorobenzoic acid: Research and Industrial Applications


Medicinal Chemistry: Anthranilic Acid Scaffold

The ortho-amino/ortho-carboxylic acid arrangement, combined with the electron-withdrawing trifluoro substitution, makes 2-Amino-3,4,5-trifluorobenzoic acid a versatile precursor for anthranilic acid-derived pharmacophores [1]. As demonstrated by the lithium amide coupling methodology, 2-fluorobenzoic acids undergo exclusive ortho-substitution with anilines, enabling selective synthesis of N-arylanthranilic acids [2]. The higher pKa (4.20) of this isomer, relative to the 3-amino analog (3.03), allows for chemoselective amidation at the carboxylic acid while preserving the amino group for subsequent diversification . This property is directly relevant to the synthesis of kinase inhibitor scaffolds and TRP channel modulators where the anthranilic acid core is a privileged structure .

Agrochemical Intermediate: Fluorinated Building Block

Trifluorinated benzoic acid derivatives are established intermediates in the synthesis of fungicidal benzanilides and herbicidal compounds [1]. The specific 2-amino-3,4,5-trifluoro substitution pattern is documented in patent literature as a precursor for substituted trifluorobenzoic acid esters used in quinolonecarboxylic acid antibiotic and agrochemical synthesis [2]. The commercial availability of 2-Amino-3,4,5-trifluorobenzoic acid at 95–97% purity with batch QC from multiple suppliers makes it a more accessible starting material compared to the 4-amino isomer, which commands a 3–9× price premium .

Biochemical Research: Enzyme Inhibition and Mechanistic Probes

2-Amino-3,4,5-trifluorobenzoic acid has been reported to inhibit bacterial ammonium acetyltransferase and interfere with histamine synthesis in bacteria [1]. The fluorine atoms enhance binding affinity to protein targets through hydrophobic and electrostatic interactions, while the carboxylic acid and amino groups provide dual hydrogen-bonding capabilities [2]. Its LogP of ~1.9 ensures sufficient aqueous solubility (estimated ~1 g/L) for in vitro assays while retaining membrane permeability, making it suitable for cell-based phenotypic screening without the solubility limitations of more lipophilic non-amino analogs (LogP 2.06) .

EU-Compliant Industrial R&D Procurement

With a dedicated EC number (827-360-9) and notified CLP classification (H315, H319, H335), 2-Amino-3,4,5-trifluorobenzoic acid is pre-registered for use in EU-based research and industrial laboratories under REACH [1]. This regulatory clarity eliminates the compliance uncertainty that may accompany less well-characterized regioisomers. The compound is shipped at ambient temperature and stored at 2–8 °C, with a recommended re-test period supported by Certificates of Analysis from major suppliers including Sigma-Aldrich [2], ensuring procurement teams can meet quality assurance requirements without additional regulatory documentation.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold synthesis
Ortho-amino/ortho-carboxylic acid configuration with elevated pKa
Chemoselective amidation and anthranilic acid pharmacophore construction
Agrochemical intermediate development
Trifluorinated benzoic acid building block with multi-supplier QC
Synthetic accessibility relative to higher-cost regioisomers
Biochemical probe and enzyme inhibition studies
Balanced LogP (~1.9) with dual hydrogen-bonding groups
Aqueous solubility and membrane permeability for in vitro assays
EU-compliant industrial R&D procurement
Dedicated EC number (827-360-9) with CLP notification
Regulatory documentation and supply chain continuity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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